4,5-Dimethoxy-2-phenylbenzaldehyde
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Overview
Description
4,5-Dimethoxy-2-phenylbenzaldehyde is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups at the 4 and 5 positions and a phenyl group at the 2 position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethoxy-2-phenylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4,5-dimethoxybenzene with benzaldehyde in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-2-phenylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4,5-Dimethoxy-2-phenylbenzoic acid.
Reduction: 4,5-Dimethoxy-2-phenylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethoxy-2-phenylbenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-phenylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the phenyl ring play crucial roles in binding interactions, influencing the compound’s bioactivity and potency .
Comparison with Similar Compounds
4,5-Dimethoxybenzaldehyde: Lacks the phenyl group at the 2 position.
2,5-Dimethoxybenzaldehyde: Lacks the methoxy group at the 4 position.
4-Methoxy-2-phenylbenzaldehyde: Lacks one methoxy group at the 5 position.
Uniqueness: 4,5-Dimethoxy-2-phenylbenzaldehyde is unique due to the presence of both methoxy groups and the phenyl group, which contribute to its distinct chemical properties and reactivity. These structural features enhance its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4,5-dimethoxy-2-phenylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-8-12(10-16)13(9-15(14)18-2)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZXKIZPCXCRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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